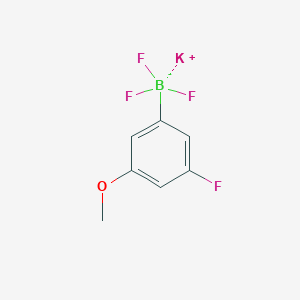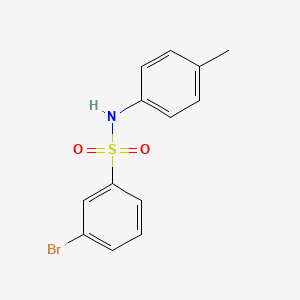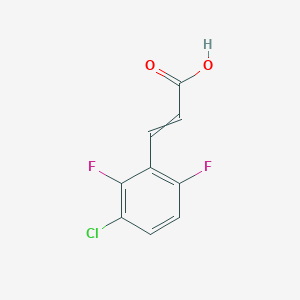
3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5ClF2O2 It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, which is connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,6-difluorophenylacetic acid
- 3-Chloro-2,6-difluorophenol
Uniqueness
Compared to similar compounds, 3-(3-Chloro-2,6-difluorophenyl)prop-2-enoic acid is unique due to the presence of the propenoic acid moiety, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H5ClF2O2 |
|---|---|
Molecular Weight |
218.58 g/mol |
IUPAC Name |
3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h1-4H,(H,13,14) |
InChI Key |
ZNEJUDVVYPYXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=CC(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



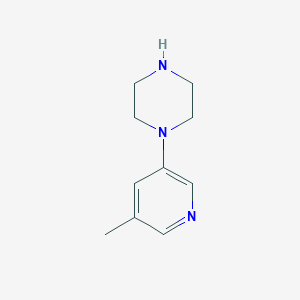
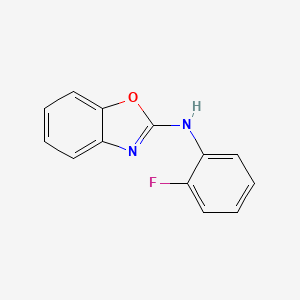
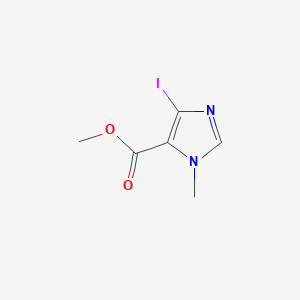
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
![({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)
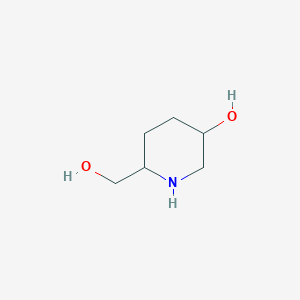
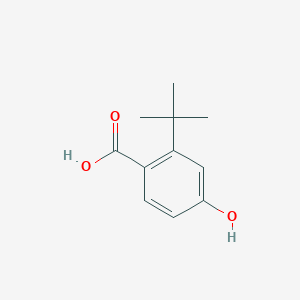
![4-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12434993.png)
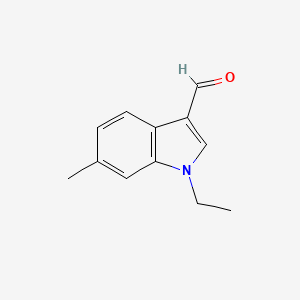
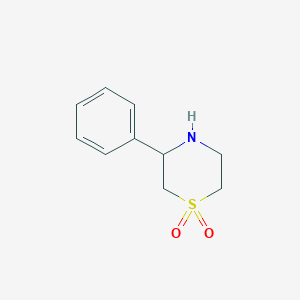
![7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one](/img/structure/B12435022.png)
